REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[CH:16]=C[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]=1C([O-])=O)(=O)=O.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2)CCCCC1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].C(=[NH:68])(C1C=CC=CC=1)C1C=CC=CC=1.Cl.[OH-].[Na+].C[CH2:73][O:74][C:75]([CH3:77])=[O:76]>C(COC)OC.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:73][O:74][C:75]([C:77]1[C:14]2[C:9](=[CH:10][C:11]([NH2:68])=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:16]=1)=[O:76] |f:2.3.4.5,8.9,12.13.14.15.16|
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Name
|
trifluoromethylsulfonyloxy-1-napthoate
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Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC1=C(C2=CC=CC=C2C=C1)C(=O)[O-])(F)F
|
Name
|
|
Quantity
|
84 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=CC=CC=C1)C1CCCCC1
|
Name
|
K3PO4
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
1.25 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)=N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
55 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
was stirred vigorously for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (3×30 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting brown residue was purified by silica gel column chromatography (0-25% EtOAc in hexanes)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |